N-(Azido-PEG4)-L-Lyisine
Description
N-(Azido-PEG4)-L-Lysine is a synthetic crosslinker featuring three critical components:
- L-Lysine backbone: Provides biocompatibility and a primary amine for further modifications.
- Azide group (-N₃): Enables Click Chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific conjugation .
- PEG4 spacer: A tetraethylene glycol chain enhancing aqueous solubility and reducing steric hindrance in biological systems .
- Fmoc protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, allowing selective deprotection for controlled synthesis .
This compound is widely used in bioconjugation, drug delivery, and proteomics due to its dual reactivity (azide and amine) and PEG-enhanced pharmacokinetics .
Properties
Molecular Formula |
C17H33N5O7 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O7/c18-15(17(24)25)3-1-2-5-20-16(23)4-7-26-9-11-28-13-14-29-12-10-27-8-6-21-22-19/h15H,1-14,18H2,(H,20,23)(H,24,25) |
InChI Key |
SQGPBNIJGROUPH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Fmoc Protection and PEGylation
In the referenced high-resolution mass spectrometry studies and synthetic schemes, the following pathway is evident:
- Preparation of the PEG4-Azide Linker : Synthesis of a PEG4 chain terminated with an azide group, often via nucleophilic substitution or azide-alkylation of a suitable precursor.
- Coupling to Lysine : The PEG4-azide chain is coupled to the ε-amino group of lysine, which is protected with Fmoc to facilitate solid-phase peptide synthesis (SPPS).
- Final Deprotection and Purification : The Fmoc group is removed under basic conditions, and the compound is purified by silica gel chromatography or preparative HPLC to obtain high purity (>98%).
Key Reagents and Conditions
Mass Spectrometry and Characterization Data
The synthesized N-(Azido-PEG4)-L-Lysine exhibits a molecular weight of approximately 641.71 g/mol, confirmed via HRMS (high-resolution mass spectrometry). The compound's structure is validated by NMR and IR spectroscopy, ensuring the azide group's integrity and PEG4 chain length.
Research and Application Context
The compound's synthesis is optimized for incorporation into peptides or PROTAC linkers, leveraging click chemistry for bioorthogonal conjugation. Its stability, solubility in DMSO, and reactivity profile make it suitable for advanced chemical biology applications.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Click Chemistry Reactions
The azide group enables two primary bioorthogonal reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reacts with terminal alkynes under Cu(I) catalysis to form stable 1,4-triazole linkages .
-
Optimal conditions: 1 mM CuSO₄, 2 mM sodium ascorbate, pH 7–8, 25–37°C .
-
Applications: Site-specific labeling of proteins, nucleic acids, or small molecules containing alkyne groups .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper, ideal for live-cell systems .
-
Reaction rate: Second-order rate constants (k₂) range from 0.1 to 1.0 M⁻¹s⁻¹ depending on cyclooctyne structure .
| Reaction Type | Catalyst | Rate Constant (k₂) | Applications |
|---|---|---|---|
| CuAAC | Cu(I) | 0.1–1.5 M⁻¹s⁻¹ | In vitro protein labeling |
| SPAAC | None | 0.1–1.0 M⁻¹s⁻¹ | Live-cell imaging, in vivo use |
Carboxylic Acid Functionalization
The lysine backbone’s free carboxyl group permits additional conjugation via NHS or PFP esters:
-
NHS Activation: Reacts with EDC/NHS in DMF, forming an active ester for amine coupling .
-
PFP Ester Derivative: Displays enhanced stability and reactivity, enabling PROTAC linker assembly with payloads .
Reaction Kinetics and Optimization
Key parameters for azide-alkyne reactions:
-
pH Sensitivity: Optimal CuAAC efficiency at pH 7–8; SPAAC tolerates pH 6–8.5 .
-
Temperature: CuAAC proceeds rapidly at 37°C (t₁/₂ <30 min), while SPAAC requires 24–48 h at 25°C .
This compound’s versatility in controlled conjugation and peptide engineering underpins its utility in precision therapeutics and chemical biology.
Scientific Research Applications
N-(Azido-PEG4)-L-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the creation of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of N-(Azido-PEG4)-L-Lysine involves its azide group participating in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for use in various biological and medical applications.
Comparison with Similar Compounds
Functional Group and Structural Variations
The table below highlights key structural and functional differences among N-(Azido-PEG4)-L-Lysine and related compounds:
N-(Azido-PEG4)-biocytin
- Biotin moiety: Enables strong binding to streptavidin/avidin, making it ideal for pull-down assays and diagnostic tools .
- PROTAC linker : Used to synthesize proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
- Comparison : Unlike N-(Azido-PEG4)-L-Lysine, this compound lacks Fmoc protection but offers biotin’s high-affinity binding, expanding its utility in molecular biology .
Azido-PEG4-acid
- Carboxylic acid group : Facilitates conjugation to amines via carbodiimide chemistry (e.g., EDC/NHS), bypassing the need for Click Chemistry .
- Comparison : While both compounds share the azide and PEG4 spacer, Azido-PEG4-acid is preferred for carboxyl-to-amine coupling, whereas N-(Azido-PEG4)-L-Lysine is suited for sequential Fmoc deprotection and azide-alkyne reactions .
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester
- Orthogonal protection : The Boc and t-butyl ester groups allow selective deprotection under mild acidic conditions, enabling multi-step synthetic workflows .
- Comparison : This compound offers versatility in synthetic chemistry but lacks the Fmoc group present in N-(Azido-PEG4)-L-Lysine, limiting its use in solid-phase peptide synthesis .
N-(Azido-PEG4)-N-bis(PEG4-NHS ester)
- Dual NHS esters : React with primary amines (-NH₂) on proteins or oligonucleotides, enabling simultaneous labeling of two targets .
- Branched structure : Enhances solubility and reduces aggregation compared to linear PEG derivatives.
- Comparison : Unlike N-(Azido-PEG4)-L-Lysine, this compound’s NHS esters enable direct amine coupling without requiring Click Chemistry, making it ideal for high-throughput protein modification .
Solubility and Pharmacokinetics
- PEG4 spacer : All listed compounds benefit from PEG4’s hydrophilicity, but solubility varies with additional functional groups. For example, Azido-PEG4-acid’s carboxylic acid enhances water solubility, whereas N-(Azido-PEG4)-biocytin’s biotin may slightly reduce it due to hydrophobic interactions .
- Molecular weight impact : Larger PEG chains (e.g., PEG24 in biotin-PEG24 acid) improve solubility but increase steric hindrance, limiting their use in dense molecular environments .
Research Findings and Case Studies
- PROTAC development : N-(Azido-PEG4)-biocytin was used to synthesize a PROTAC targeting BRD4, achieving 80% degradation efficiency in HeLa cells .
- Dual conjugation : N-(Azido-PEG4)-N-bis(PEG4-NHS ester) enabled simultaneous labeling of albumin and antibodies in a 2023 study, demonstrating its utility in creating multifunctional drug carriers .
- Orthogonal synthesis : N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester facilitated the synthesis of a tumor-targeting peptide-drug conjugate with >90% purity after deprotection .
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize N-(Azido-PEG4)-L-Lysine with high purity?
- Methodological Answer : Synthesis typically involves multi-step conjugation of azide-functionalized PEG4 to L-lysine. Purification is critical and should utilize size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted precursors and byproducts. Characterization requires -/-NMR for structural confirmation and mass spectrometry (MS) to verify molecular weight. Ensure proper documentation of reaction conditions (e.g., stoichiometry, temperature) to enable reproducibility .
Q. What analytical techniques confirm the integrity of the azide group post-synthesis?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is essential to detect the characteristic azide peak (~2100 cm). Functional validation can be performed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified probes (e.g., fluorophores), followed by fluorescence quantification or gel electrophoresis to confirm reaction specificity .
Q. What storage conditions optimize the stability of N-(Azido-PEG4)-L-Lysine?
- Methodological Answer : Lyophilize the compound and store at -80°C under inert atmosphere (argon/nitrogen) to prevent azide degradation. Use desiccants to minimize hygroscopic effects. Periodically assess stability via HPLC to monitor decomposition, especially if exposed to light or elevated temperatures .
Advanced Research Questions
Q. How to design experiments investigating N-(Azido-PEG4)-L-Lysine in PROTAC-mediated protein degradation?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics between the compound, E3 ligase, and target protein. For cellular studies, employ fluorescence polarization assays to monitor ternary complex formation. Include negative controls (e.g., non-functional PEG linkers) to validate specificity .
Q. How to resolve contradictions in cellular uptake efficiency reported across studies?
- Methodological Answer : Standardize uptake assays using flow cytometry with dual labeling (e.g., azide-fluorophore conjugates and lysosomal markers). Account for variables like cell type, serum concentration, and incubation time. Use competitive inhibitors (e.g., free azides) to distinguish active transport from passive diffusion .
Q. What strategies quantify N-(Azido-PEG4)-L-Lysine in complex biological matrices?
- Methodological Answer : Develop a sensitive LC-MS/MS protocol with isotopically labeled internal standards (e.g., -azide analogs). Optimize sample preparation using solid-phase extraction (SPE) to reduce matrix interference. Validate the method with spike-recovery experiments in plasma/tissue homogenates .
Q. How to optimize solubility for in vivo applications without compromising bioactivity?
- Methodological Answer : Screen co-solvents (e.g., DMSO:PBS mixtures) and PEG chain modifications (e.g., terminal hydroxyl to carboxylate groups) to enhance aqueous solubility. Assess bioactivity via in vitro degradation assays (e.g., Western blot for target protein levels) to ensure functional retention .
Q. How to troubleshoot nonspecific binding in click chemistry-based labeling experiments?
- Methodological Answer : Pre-treat samples with blocking agents (e.g., bovine serum albumin) to reduce hydrophobic interactions. Include competition assays with excess azide-free PEG controls. Use kinetic analysis (e.g., SPR) to differentiate specific binding from background noise .
Data Analysis and Reporting Guidelines
- Raw Data Management : Large datasets (e.g., proteomics or metabolomics) should be archived in appendices, while processed data critical to conclusions must appear in the main text. Clearly annotate uncertainties (e.g., ±SD in triplicate experiments) .
- Reproducibility : Document reaction conditions, instrument parameters, and software versions (e.g., NMR spectrometer settings, LC gradient profiles) in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
